molecular formula C20H23N3O B2926927 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide CAS No. 868978-39-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide

Cat. No. B2926927
CAS RN: 868978-39-6
M. Wt: 321.424
InChI Key: UVCQOWUNNOEZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This structure is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The imidazo[1,2-a]pyridine moiety, in particular, is a bicyclic structure that contributes to the complexity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, imidazo[1,2-a]pyridines can undergo various reactions. For instance, they can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antibacterial Applications

Imidazo[1,2-a]pyridines, the core structure of the compound , have shown promising bioactivity in medicinal chemistry. They are known for their antiviral and antibacterial properties . This makes them valuable in the development of new therapeutic agents that can inhibit the growth of various viruses and bacteria, potentially leading to treatments for diseases that currently lack effective drugs.

Oncology: Anticancer Properties

The imidazo[1,2-a]pyridine moiety has been associated with anticancer activity . Research into the compound’s potential as a cancer treatment could lead to the discovery of novel mechanisms of action against cancer cells, offering alternative pathways for therapeutic intervention.

Neuropharmacology: GABA A Receptor Modulation

This class of compounds has been described as modulators of the GABA A receptor . As such, they could be used in the treatment of neurological disorders that are affected by this receptor system, including epilepsy, anxiety disorders, and sleep disturbances.

Cardiovascular Research: Calcium Channel Blocking

Imidazo[1,2-a]pyridines have been identified as calcium channel blockers . This application is significant in cardiovascular research, where calcium channel blockers are used to treat a variety of conditions, such as hypertension and angina.

Tuberculosis Treatment: Antituberculosis Activity

The compound’s framework has shown antituberculosis properties . Given the global challenge of tuberculosis and the emergence of drug-resistant strains, research into new antituberculosis agents is crucial.

Material Science: Structural Character

Apart from its biomedical applications, the imidazo[1,2-a]pyridine scaffold is also useful in material science due to its structural character . It could be employed in the development of new materials with specific light-sensitive properties or as optical media for data storage.

Future Directions

The future research directions involving this compound could be vast, given the wide range of biological activities associated with imidazo[1,2-a]pyridines . These could include further exploration of its potential therapeutic uses, investigation of its mechanism of action, and development of more efficient synthesis methods.

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-7-6-14-23-15-18(22-20(16)23)12-13-21-19(24)11-5-10-17-8-3-2-4-9-17/h2-4,6-9,14-15H,5,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQOWUNNOEZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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